Product packaging for 5-Methyl-2,2'-bipyridine(Cat. No.:CAS No. 56100-20-0)

5-Methyl-2,2'-bipyridine

Cat. No.: B031928
CAS No.: 56100-20-0
M. Wt: 170.21 g/mol
InChI Key: LECLRDWVJRSFSE-UHFFFAOYSA-N
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Description

5-Methyl-2,2'-bipyridine is a prominent chelating ligand belonging to the bipyridine family, distinguished by a methyl substituent at the 5-position of one pyridine ring. This structural modification fine-tunes its electronic properties and steric profile, enhancing its utility in coordinating a wide range of transition metals, particularly ruthenium, iridium, and palladium. Its primary research value lies in its ability to form stable, octahedral metal complexes that are pivotal in photoredox catalysis, serving as potent photocatalysts for organic transformations under visible light irradiation. Furthermore, this compound is extensively employed in the synthesis of electrochemiluminescent (ECL) labels for diagnostic assays, in the development of organic light-emitting diodes (OLEDs), and as a critical component in dye-sensitized solar cells (DSSCs). The methyl group can influence the solubility and crystallinity of its metal complexes, offering advantages in material processing. Researchers utilize this compound to explore novel catalytic cycles, design advanced luminescent materials, and develop innovative sensing platforms, making it an indispensable tool in inorganic, organic, and materials chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2 B031928 5-Methyl-2,2'-bipyridine CAS No. 56100-20-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-2-pyridin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c1-9-5-6-11(13-8-9)10-4-2-3-7-12-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LECLRDWVJRSFSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90454199
Record name 5-Methyl-[2,2']bipyridinyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56100-20-0
Record name 5-Methyl-[2,2']bipyridinyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Derivatization of 5 Methyl 2,2 Bipyridine

Established Synthetic Pathways for 5-Methyl-2,2'-bipyridine

Kröhnke Method and its Variations

The Kröhnke method stands as a traditional and versatile approach for the synthesis of pyridines and their derivatives, including methyl-2,2'-bipyridines. orgsyn.orgwikipedia.org This reaction typically involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of ammonium (B1175870) acetate (B1210297), which serves as the nitrogen source for the newly formed pyridine (B92270) ring. orgsyn.orgwikipedia.org The mechanism proceeds through a Michael addition followed by cyclization and subsequent aromatization to yield the desired substituted pyridine. wikipedia.org

While the Kröhnke synthesis is broadly applicable for the preparation of a wide array of di-, tri-, and tetra-substituted pyridines, its application for the specific synthesis of this compound often results in moderate yields and can lead to the formation of isomeric mixtures or dimethylated byproducts. orgsyn.org Variations of the Kröhnke method have been developed to improve yields and selectivity, including the use of different solvents and reaction conditions.

Table 1: Representative Reaction Scheme for Kröhnke Pyridine Synthesis

Reactant 1Reactant 2ReagentsProduct
Pyridinium (B92312) Saltα,β-Unsaturated KetoneAmmonium AcetateSubstituted Bipyridine

Note: This table represents a generalized scheme. Specific substrates and conditions would be required to target this compound.

Pyridyllithium Reagent Coupling with Pyridyl Sulfoxides

Another established route for the synthesis of bipyridines involves the coupling of pyridyllithium reagents with pyridyl sulfoxides. orgsyn.org This method relies on the generation of a pyridyllithium species, which then acts as a nucleophile, attacking the sulfur atom of the pyridyl sulfoxide. The resulting intermediate subsequently undergoes a ligand coupling reaction to form the C-C bond between the two pyridine rings.

This approach has been utilized for the preparation of various bipyridine derivatives. However, similar to the Kröhnke method, achieving high yields specifically for this compound can be challenging, and the reaction may afford byproducts, necessitating careful purification. orgsyn.org

Metal-Catalyzed Cross-Coupling Reactions

Modern synthetic organic chemistry has been revolutionized by the advent of metal-catalyzed cross-coupling reactions. These methods offer highly efficient and selective pathways for the formation of carbon-carbon bonds and have been extensively applied to the synthesis of this compound and its derivatives.

The Negishi cross-coupling reaction has proven to be a particularly effective and high-yielding method for the large-scale synthesis of this compound. orgsyn.orglookchem.comorgsyn.org This palladium-catalyzed reaction involves the coupling of an organozinc reagent with an organic halide or triflate. orgsyn.org For the synthesis of this compound, a pyridylzinc reagent is coupled with a suitable pyridyl triflate or halide. orgsyn.org

A well-documented procedure involves the preparation of 5-methyl-2-(trifluoromethanesulfonyl)oxypyridine from 2-hydroxy-5-methylpyridine. orgsyn.orglookchem.com This pyridyl triflate is then coupled with 2-pyridylzinc bromide, generated in situ from 2-bromopyridine (B144113) and an organolithium reagent followed by transmetalation with zinc chloride. This strategy has been shown to produce this compound in excellent yields, often exceeding 90%. orgsyn.org

Table 2: High-Yield Synthesis of this compound via Negishi Cross-Coupling

Pyridyl ElectrophileOrganozinc ReagentCatalystSolventYield (%)
5-Methyl-2-pyridyl triflate2-Pyridylzinc bromidePd(PPh₃)₄THF94% orgsyn.org

The Stille coupling reaction provides another powerful tool for the synthesis of bipyridines, utilizing organotin compounds (stannanes) as the organometallic coupling partner. mdpi.comorgsyn.org This palladium-catalyzed reaction is known for its tolerance of a wide range of functional groups. In the context of this compound synthesis, a typical approach would involve the coupling of a stannylated pyridine derivative with a halogenated or triflated methylpyridine. For instance, 2-(trimethylstannyl)pyridine can be coupled with 2-bromo-5-methylpyridine.

While the Stille coupling is a versatile method, a significant drawback is the toxicity associated with organotin reagents and byproducts, which can complicate purification. mdpi.comorgsyn.org Nevertheless, it has been successfully employed for the synthesis of various bipyridine derivatives, including those with substitution patterns similar to this compound. acs.org

Table 3: Representative Stille Coupling for Bipyridine Synthesis

Pyridyl Halide/TriflateOrganotin ReagentCatalystSolvent
2-Bromo-5-methylpyridine2-(Trimethylstannyl)pyridinePd(PPh₃)₄Toluene
5-Methyl-2-pyridyl triflate2-(Tributylstannyl)pyridinePdCl₂(PPh₃)₂Dioxane

Note: This table illustrates potential reaction partners for the synthesis of this compound via Stille coupling, with typical catalysts and solvents.

The Suzuki-Miyaura cross-coupling reaction is one of the most widely used methods for the formation of biaryl compounds, owing to the stability and low toxicity of the boronic acid or boronic ester reagents. mdpi.comnih.gov This palladium-catalyzed reaction has been successfully applied to the synthesis of a variety of bipyridine derivatives.

For the synthesis of this compound, a common strategy involves the coupling of a pyridine-2-boronic acid or its ester with 2-bromo-5-methylpyridine, or conversely, 5-methylpyridine-2-boronic acid with 2-bromopyridine. nih.gov The reaction is typically carried out in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent can significantly influence the reaction efficiency and yield. The Suzuki-Miyaura coupling is valued for its operational simplicity and the commercial availability of a wide range of boronic acid derivatives. mdpi.comnih.gov

Table 4: Suzuki-Miyaura Coupling Approach to Substituted Bipyridines

Pyridyl HalideBoronic Acid/EsterCatalystBaseSolvent
2-Bromo-5-methylpyridinePyridine-2-boronic acidPd(PPh₃)₄Na₂CO₃Toluene/Water
2-Bromopyridine5-Methylpyridine-2-boronic acid pinacol (B44631) esterPdCl₂(dppf)K₂CO₃Dioxane/Water

Note: This table provides examples of reaction components for the synthesis of this compound using the Suzuki-Miyaura cross-coupling reaction.

Ullmann Reaction

The Ullmann reaction, a classic copper-catalyzed coupling method, serves as a viable route for the synthesis of symmetric biaryl compounds, including bipyridines. organic-chemistry.orgpreprints.org This reaction typically involves the coupling of an aryl halide in the presence of an excess of copper at elevated temperatures, often around 200 °C. organic-chemistry.org The process is believed to proceed through a copper(I) active species that undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the new carbon-carbon bond between the aromatic rings. organic-chemistry.org

While the traditional Ullmann condensation can require harsh conditions, modifications and palladium-catalyzed Ullmann-type reactions have been developed to proceed under milder conditions. preprints.orgacs.org For the synthesis of bipyridines, this can involve the homocoupling of a suitable halopyridine precursor. preprints.orgmdpi.comnih.gov The mechanism can follow either a radical or an anionic pathway, though the precise mechanism is not always fully understood. preprints.orgnih.gov The reaction's efficiency can be influenced by the choice of catalyst, solvent, and temperature. acs.org

Table 1: Key Features of the Ullmann Reaction for Bipyridine Synthesis

Feature Description
Reaction Type Copper-catalyzed homocoupling of aryl halides. organic-chemistry.orgnih.gov
Key Reagent Copper (powder or salts). organic-chemistry.orgrsc.org
Substrates Halopyridines (e.g., bromopyridines). preprints.orgmdpi.com
General Conditions Often requires high temperatures (e.g., >150-200 °C). organic-chemistry.org

| Product Type | Symmetrical 2,2'-bipyridines. preprints.org |

Utilization of α-Oxoketene Dithioacetals

An alternative approach to constructing the substituted pyridine rings necessary for this compound and its derivatives involves the use of α-oxoketene dithioacetals. acs.org These compounds serve as versatile building blocks for the synthesis of a variety of polysubstituted pyridines. electronicsandbooks.comrsc.org The general strategy involves the cyclocondensation of an α-oxoketene dithioacetal with a compound containing an active methylene (B1212753) group and a nitrile or other suitable functional group, in the presence of a base. electronicsandbooks.com

For instance, reactions of compounds like 3-acetyl-4,4-bis(methylthio)but-3-en-2-one with reagents such as cyanothioacetamide or cyanoacetamide, followed by acid treatment, can yield highly substituted pyridine-2(1H)-thiones or pyridin-2(1H)-ones. electronicsandbooks.comrsc.org These intermediates can then be further elaborated to achieve the desired bipyridine structure. This methodology allows for the introduction of diverse substituents onto the pyridine ring with significant control over the substitution pattern. electronicsandbooks.com

Optimization of Reaction Conditions and Yields

Achieving high yields and purity in the synthesis of this compound is crucial for its practical application. While traditional methods like the Kröhnke synthesis exist, they often result in moderate yields or mixtures of isomers. orgsyn.org Modern cross-coupling reactions have been optimized to overcome these limitations.

The Negishi cross-coupling reaction, for example, has been demonstrated as a particularly efficient and high-yield method for the large-scale synthesis of 4-, 5-, and 6-methyl-2,2'-bipyridines. orgsyn.orglookchem.com This palladium-catalyzed reaction couples a pyridyl zinc reagent with a pyridyl triflate or halide. orgsyn.orgorgsyn.org Optimization of this method has led to yields as high as 94% for this compound. orgsyn.org Key to this success is the careful control of reaction parameters such as temperature, solvent (typically THF), and the choice of catalyst and ligands. orgsyn.orglookchem.com

Table 2: Comparison of Synthetic Methods for Methyl-2,2'-bipyridines

Method Key Features Reported Yields
Kröhnke Method Reaction of pyridinium salts with α,β-unsaturated ketones. orgsyn.org Moderate
Ullmann Reaction Copper-catalyzed coupling of halopyridines. orgsyn.orgorganic-chemistry.org Variable, often requires harsh conditions.

| Negishi Cross-Coupling | Palladium-catalyzed coupling of a pyridyl zinc reagent and a pyridyl triflate/halide. orgsyn.orgorgsyn.org | High to excellent (e.g., 94% for this compound). orgsyn.org |

Regioselective Functionalization and Derivatization

The this compound scaffold is a valuable platform for further chemical modification. Regioselective functionalization allows for the precise introduction of various chemical groups, leading to derivatives with tailored electronic and steric properties. mdpi.com The methyl group at the 5-position is a key site for such derivatization, enabling the synthesis of a wide range of functionalized bipyridine ligands. orgsyn.org

Halomethyl Analogues from this compound

The conversion of the methyl group of this compound into halomethyl groups (e.g., bromomethyl or chloromethyl) is a critical step for further derivatization. orgsyn.org These halomethyl analogues are versatile synthetic intermediates, readily undergoing nucleophilic substitution reactions to introduce a wide variety of functionalities. orgsyn.org

The most common method for the synthesis of 5-(bromomethyl)-2,2'-bipyridine (B8747334) derivatives involves the radical bromination of the corresponding methyl-substituted bipyridine. This reaction is typically carried out using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN), in an inert solvent like carbon tetrachloride (CCl₄) under reflux conditions.

The reaction proceeds via a free-radical chain mechanism where a hydrogen atom is abstracted from the methyl group, followed by reaction with NBS to yield the bromomethyl product. Yields for this transformation are generally moderate to good, ranging from 25% to 70%, depending on the specific substrate and reaction scale.

Table 3: Typical Conditions for Radical Bromination of this compound

Parameter Condition
Brominating Agent N-Bromosuccinimide (NBS)
Initiator Azobisisobutyronitrile (AIBN)
Solvent Carbon tetrachloride (CCl₄)
Temperature Reflux (~75-77 °C)
Atmosphere Inert (e.g., Nitrogen)

| Reaction Time | 3–4 hours |

An alternative strategy for creating monobrominated species is to start with a dimethyl-bipyridine and perform the reaction with a reduced amount of lithium diisopropylamide (LDA) in a trimethylsilyl (B98337) (TMS) mediated procedure, which has been reported to yield 5-bromomethyl-5'-methyl-2,2'-bipyridine with near-quantitative yields. orgsyn.org

The synthesis of chloromethyl analogues of this compound provides another important class of intermediates. acs.org One effective method for the chlorination of methyl-bipyridines involves the use of trimethylsilyl (TMS) intermediates. orgsyn.org This approach offers high yields and produces few by-products. orgsyn.org In this procedure, the methyl-bipyridine is first deprotonated, often with a strong base like lithium diisopropylamide (LDA), and the resulting anion is trapped with a silicon electrophile. Subsequent reaction with an electrophilic chlorine source yields the chloromethyl product. orgsyn.org For the synthesis of 5-chloromethyl-5'-methyl-2,2'-bipyridine, this method has been reported to provide yields of over 60%. orgsyn.org

Another general approach involves the direct chlorination of a methylpyridine precursor. For example, 2-chloro-5-(chloromethyl)pyridine (B46043) can be synthesized from 3-methylpyridine (B133936) using a liquid-phase chlorination method, which can achieve high yields by controlling the pH with a buffer solution to minimize by-product formation. google.com

Synthesis of Carboxylic Acid Derivatives

The transformation of the methyl group in this compound and its analogs into a carboxylic acid functionality represents a key step in the synthesis of versatile ligands for coordination chemistry and materials science. This oxidation is commonly achieved using strong oxidizing agents.

A prevalent method for this conversion is the oxidation of a methyl-substituted bipyridine, such as 5,5'-dimethyl-2,2'-bipyridine, utilizing potassium permanganate (B83412) (KMnO₄) under acidic conditions. This reaction yields the corresponding 2,2'-bipyridine-5,5'-dicarboxylic acid as a white crystalline solid. The purity of the synthesized dicarboxylic acid can be confirmed through techniques such as ¹H NMR and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS). For instance, the ¹H NMR spectrum in DMSO would show characteristic peaks at approximately 9.22, 8.60, and 8.49 ppm, and the HR-ESI-MS would exhibit a protonated molecular ion peak [M+H]⁺ at an m/z of 245.0558. The presence of the carboxylic acid groups enhances the chelating properties of the bipyridine ligand.

Formation of Schiff Bases from Bipyridyl Aldehyde Intermediates

The synthesis of Schiff bases from bipyridyl aldehyde intermediates is a versatile method for creating complex ligands with diverse coordination properties. This process typically begins with the oxidation of a methyl-substituted bipyridine to the corresponding aldehyde. For example, 2,2'-bipyridyl-5,5'-dicarboxaldehyde can be synthesized from 5,5'-dimethyl-2,2'-bipyridine. scirp.org This initial step involves bromination of the methyl groups, followed by hydrolysis to yield the dialdehyde (B1249045). scirp.org

The subsequent formation of the Schiff base is achieved through the condensation reaction of the bipyridyl aldehyde with a primary amine. nih.govnih.gov A general and conventional method involves refluxing the dialdehyde and the chosen amine in a suitable solvent, often with a few drops of a catalytic acid like concentrated sulfuric acid, for about an hour. scirp.orgscirp.org The resulting solid Schiff base product can then be isolated by filtration. scirp.org

This methodology has been successfully employed to synthesize a variety of Schiff bases using amines containing sulfur, nitrogen, and fluorine. The structures of these novel compounds are typically confirmed using spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). scirp.orgscirp.org

For instance, the reaction of 2,2'-bipyridyl-5,5'-dicarboxaldehyde with S-methyldithiocarbazate yields a Schiff base with a molecular ion peak (M+) at an m/z of 420 and a protonated molecular ion peak ([M+H]+) at 421 in the LC-MS spectrum. scirp.org The ¹H and ¹³C NMR data for such symmetrical Schiff bases often indicate a two-fold symmetry in the molecule. scirp.org

Below is a table summarizing the synthesis and characterization of various Schiff bases derived from 2,2'-bipyridyl-5,5'-dicarboxaldehyde.

Amine ReactantResulting Schiff BaseYield (%)¹H-NMR (DMSO-d₆, ppm)¹³C-NMR (DMSO-d₆, ppm)LC-MS (m/z)
S-Methyldithiocarbazate475δH = 13.50 (s, 2NH), 8.30 (d, 2H), 8.50 (d, 2H), 8.35 (s, 2H), 9.00 (s, 2H), 2.55 (s, 6H)δC = 199, 156, 149, 143, 135, 130, 121, 17420 (M+), 421 ([M+H]+)
Thiosemicarbazide675δH = 11.67 (s, 2NH), 8.20 (d, 2H), 8.30 (d, 2H), 8.05 (s, 2H), 8.9 (s, 2H)δC = 176, 155, 149, 139, 135, 131, 130388 (M+), 389 ([M+H]+)
4-Phenylthiosemicarbazide770δH = 10.70 (s, 2NH), 8.9 (s, 2H), 8.15 (d, 2H), 8.50 (d, 2H), 8.10 (s, 2H)δC = 155, 148, 139, 134, 131, 121544 (M+), 545 ([M+H]+)
4-Methyl-semicarbazate960δH = 11.85 (s, 2NH), 9.01 (s, 2NH), 8.75 (d, 2H), 8.40 (s, 2H), 8.05 (s, 2H), 3.00 (s, 6H)Not ProvidedNot Provided

Generation of Azidomethyl Derivatives

The synthesis of azidomethyl derivatives of this compound provides a pathway to introduce a versatile functional group that can be further modified, for instance, into an amino group through reduction. A common strategy to achieve this transformation involves a two-step process: halogenation of the methyl group followed by nucleophilic substitution with an azide (B81097) salt.

The subsequent step is the displacement of the bromide with an azide ion. This is typically achieved by reacting the bromomethyl derivative with an azide salt, such as lithium azide, in a suitable solvent. nih.gov The resulting 5-(azidomethyl)-2,2'-bipyridine can then be isolated and purified. The successful formation of the azidomethyl group can be confirmed by spectroscopic techniques, where the characteristic azide stretch would be observable in the IR spectrum.

Synthesis of Arylvinyl Derivatives

The synthesis of arylvinyl derivatives of this compound is effectively accomplished using the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.org This olefination reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone to produce an alkene, predominantly with an (E)-configuration. wikipedia.orgchem-station.com

The HWE reaction is favored over the traditional Wittig reaction due to several advantages. The phosphonate carbanions are generally more nucleophilic than the corresponding phosphonium (B103445) ylides, and the water-soluble phosphate (B84403) byproduct is easily removed during workup, simplifying purification. chem-station.com

The general mechanism of the HWE reaction commences with the deprotonation of the phosphonate to generate a phosphonate carbanion. wikipedia.org This carbanion then undergoes nucleophilic addition to the carbonyl group of an aldehyde, in this case, a derivative of 5-formyl-2,2'-bipyridine. The resulting intermediate subsequently eliminates a dialkylphosphate salt to form the desired arylvinyl-substituted bipyridine. wikipedia.org The stereoselectivity of the reaction, favoring the (E)-alkene, is a result of the thermodynamic equilibration of the reaction intermediates. wikipedia.org

Various modifications of the HWE reaction exist to control the stereochemical outcome. For example, the use of (CF₃CH₂O)₂P(O) phosphonates (Still-Gennari modification) or (ArO)₂P(O) phosphonates (Ando modification) can lead to the preferential formation of the (Z)-alkene. chem-station.com Furthermore, for base-sensitive substrates, weaker bases like DBU in the presence of LiCl (Roush-Masamune conditions) can be employed. chem-station.com

Advanced Characterization Techniques in Synthetic Organic Chemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, allowing for the unambiguous assignment of protons and carbons.

For the parent compound, this compound, the ¹H NMR spectrum in CDCl₃ shows a characteristic singlet for the methyl protons at approximately 2.43 ppm. The aromatic protons appear in the range of 7.35 to 8.70 ppm. The ¹³C NMR spectrum displays a signal for the methyl carbon around 17.7 ppm, while the aromatic carbons resonate between 120.0 and 155.7 ppm.

Upon derivatization, significant changes in the NMR spectra are observed, providing crucial evidence for the successful transformation. For instance, in the ¹H NMR spectrum of 2,2'-bipyridine-5,5'-dicarboxylic acid in DMSO-d₆, the signals for the aromatic protons are shifted to δ 9.22, 8.60, and 8.49 ppm. The acidic protons of the carboxylic acids typically appear as broad singlets at a downfield chemical shift, often above 10 ppm. libretexts.org

In the case of Schiff base derivatives of 2,2'-bipyridyl-5,5'-dicarbaldehyde, the formation of the imine bond is confirmed by the appearance of a characteristic signal for the azomethine proton (-CH=N-) in the ¹H NMR spectrum, typically in the range of 8-10 ppm. nih.gov For example, the Schiff base formed with S-methyldithiocarbazate shows imine proton signals at 8.35 ppm and 9.00 ppm. scirp.org The ¹³C NMR spectrum of Schiff bases will show a signal for the imine carbon, which provides further structural confirmation.

The following table presents a summary of ¹H and ¹³C NMR data for selected derivatives of this compound.

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compoundCDCl₃2.43 (s, 3H), 7.35 (dd, 1H), 7.71 (d, 1H), 7.87 (t, 1H), 8.39 (d, 1H), 8.48 (d, 1H), 8.55 (s, 1H), 8.70 (d, 1H)17.7, 120.0, 120.2, 122.8, 132.8, 136.2, 136.8, 148.5, 149.1, 153.0, 155.7
2,2'-Bipyridine-5,5'-dicarboxylic acidDMSO-d₆9.22, 8.60, 8.49Not Provided
Schiff base with S-MethyldithiocarbazateDMSO-d₆13.50 (s, 2NH), 8.30 (d, 2H), 8.50 (d, 2H), 8.35 (s, 2H), 9.00 (s, 2H), 2.55 (s, 6H)199, 156, 149, 143, 135, 130, 121, 17
Schiff base with ThiosemicarbazideDMSO-d₆11.67 (s, 2NH), 8.20 (d, 2H), 8.30 (d, 2H), 8.05 (s, 2H), 8.9 (s, 2H)176, 155, 149, 139, 135, 131, 130

Mass Spectrometry (MS, HR-ES-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of synthesized compounds, providing essential confirmation of their identity. High-resolution electrospray ionization mass spectrometry (HR-ES-MS) is particularly valuable for its high accuracy and sensitivity, allowing for the precise determination of molecular formulas.

For derivatives of this compound, mass spectrometry is routinely used to verify the successful incorporation of new functional groups. For example, the molecular weight of this compound is 170.21 g/mol . nih.gov Upon oxidation to 2,2'-bipyridine-5,5'-dicarboxylic acid, the molecular weight increases, and HR-ESI-MS analysis shows a protonated molecular ion peak ([M+H]⁺) at an m/z of 245.0558, which corresponds to the molecular formula C₁₂H₉N₂O₄.

In the characterization of Schiff base derivatives, Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) is commonly employed. scirp.org This technique is well-suited for analyzing these often larger and more complex molecules. The mass spectra of Schiff bases typically show a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺), which confirms the expected molecular weight of the condensation product. scirp.orgresearchgate.netuobasrah.edu.iq For instance, the Schiff base synthesized from 2,2'-bipyridyl-5,5'-dicarbaldehyde and S-methyldithiocarbazate exhibits a molecular ion peak at m/z 420 and a base peak at m/z 421 corresponding to the protonated molecule. scirp.org

The fragmentation patterns observed in the mass spectra can also provide valuable structural information, helping to confirm the connectivity of the atoms within the molecule. nih.gov

Below is a table summarizing the mass spectrometry data for selected derivatives.

CompoundIonization MethodObserved m/zInterpretation
2,2'-Bipyridine-5,5'-dicarboxylic acidHR-ESI-MS245.0558[M+H]⁺
Schiff base with S-MethyldithiocarbazateLC-MS (ESI)420, 421M⁺, [M+H]⁺
Schiff base with ThiosemicarbazideLC-MS (ESI)388, 389M⁺, [M+H]⁺
Schiff base with 4-PhenylthiosemicarbazideLC-MS (ESI)544, 545M⁺, [M+H]⁺

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a crucial analytical technique for the characterization of this compound and its derivatives. The IR spectrum provides valuable information regarding the molecule's functional groups and vibrational modes, confirming its structural integrity. The spectrum of a bipyridine derivative is typically characterized by several key regions corresponding to aromatic C-H stretching, C=C and C=N ring stretching, and C-H bending vibrations.

The introduction of a methyl group at the 5-position of the pyridine ring introduces specific vibrations, namely the C-H stretching and bending modes of the methyl group itself, which can be observed in the spectrum. The fundamental vibrations of the pyridine rings are also influenced by the substituent. In the high-frequency region, aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The mid-frequency region, from approximately 1400 to 1600 cm⁻¹, is particularly diagnostic for bipyridine compounds, as it contains the stretching vibrations of the C=C and C=N double bonds within the aromatic rings. researchgate.net For instance, in the related compound 2,2'-bipyridine (B1663995), characteristic peaks are observed in the frequency range of 1596 cm⁻¹ for ν(C=N) and 1434-1476 cm⁻¹ for ν(C=C). researchgate.net

Upon coordination to a metal center, significant shifts in the vibrational frequencies of the bipyridine ligand are observed, providing evidence of complex formation. rsc.org For example, in a PbI₂ complex with 2,2'-bipyridine, new absorption bands appear at 1589, 1489, 1435, and 1312 cm⁻¹, indicating interaction between the metal and the ligand. nipne.ro The out-of-plane C-H bending vibrations are also prominent in the lower frequency region (700-900 cm⁻¹), and their positions can be indicative of the substitution pattern on the pyridine rings.

The table below summarizes the typical IR absorption bands observed for substituted bipyridine ligands, based on data from related compounds like 5,5'-dimethyl-2,2'-bipyridine.

Vibrational ModeFrequency Range (cm⁻¹)Description
Aromatic C-H Stretch3100 - 3000Stretching vibrations of C-H bonds on the pyridine rings.
Aliphatic C-H Stretch (Methyl)2980 - 2850Symmetric and asymmetric stretching of the CH₃ group.
C=N Ring Stretch1600 - 1580Stretching vibration of the carbon-nitrogen double bond in the pyridine rings. researchgate.net
C=C Ring Stretch1580 - 1430Aromatic ring stretching vibrations. researchgate.net
Aliphatic C-H Bend (Methyl)1470 - 1370Bending (scissoring and symmetric deformation) of the CH₃ group.
In-plane C-H Bend1300 - 1000Bending vibrations of C-H bonds within the plane of the aromatic rings.
Out-of-plane C-H Bend900 - 700Bending vibrations of C-H bonds out of the plane of the aromatic rings. researchgate.net

This table presents generalized data based on characteristic frequencies for substituted bipyridine molecules.

X-ray Crystallography for Structural Elucidation

In the solid state, the parent 2,2'-bipyridine molecule typically adopts a planar conformation with the two nitrogen atoms in a trans arrangement to minimize steric hindrance. wikipedia.org However, upon protonation or coordination to a metal, it switches to a cis conformation to facilitate chelation.

The crystallographic data for 5,5'-Dimethyl-2,2'-bipyridine, a close structural relative of this compound, is presented below. This data provides a reliable model for the expected structural parameters of the monosubstituted compound.

Parameter5,5'-Dimethyl-2,2'-bipyridine researchgate.netnih.gov
Chemical FormulaC₁₂H₁₂N₂
Molecular Weight184.24
Crystal SystemTriclinic
Space GroupP-1
a (Å)6.409 (4)
b (Å)7.312 (5)
c (Å)11.533 (8)
α (°)96.04 (5)
β (°)91.16 (4)
γ (°)105.03 (5)
Volume (ų)518.4 (6)
Z2

This interactive table summarizes the single-crystal X-ray diffraction data for 5,5'-Dimethyl-2,2'-bipyridine.

Coordination Chemistry of 5 Methyl 2,2 Bipyridine

Ligand Properties and Chelation

5-Methyl-2,2'-bipyridine, like its parent compound 2,2'-bipyridine (B1663995), is a bidentate chelating ligand, meaning it binds to a central metal atom through two of its nitrogen atoms to form a stable five-membered ring. researchgate.net This chelation results in metal complexes that are significantly more stable than those formed with an equivalent number of monodentate pyridine (B92270) ligands, a phenomenon known as the chelate effect. nih.gov

The introduction of a methyl group at the 5-position of one of the pyridine rings has a notable impact on the ligand's electronic properties. The methyl group is an electron-donating group, which increases the electron density on the pyridine ring system. This enhanced electron-donating character can strengthen the σ-bond between the ligand's nitrogen atoms and the metal center, potentially leading to more stable complexes compared to those with unsubstituted 2,2'-bipyridine. rsc.org The position of the methyl group at the 5-position means it imparts minimal steric hindrance near the coordination site, unlike substituents at the 6- or 6'-positions which can significantly obstruct the metal center. rsc.org

Metal Complex Formation and Stability

The formation of metal complexes with this compound is generally straightforward, involving the reaction of the ligand with a suitable metal salt in an appropriate solvent. orgsyn.org The resulting complexes are often robust due to the strong chelation of the bipyridine ligand. researchgate.net The stability of these complexes is a key feature, governed by both thermodynamic and kinetic factors. Thermodynamically, the stability is often discussed in terms of formation or stability constants (K), which quantify the equilibrium of the complex formation in solution. scispace.comglobalscientificjournal.com Generally, for tris-bipyridine complexes, the stepwise stability constants follow the trend K1 > K2 > K3. nih.gov

The electron-donating methyl group on this compound can enhance the thermodynamic stability of its metal complexes by increasing the ligand's basicity and strengthening the metal-ligand bond. While specific stability constants for this compound complexes are not extensively tabulated in common databases, the principles of coordination chemistry suggest they would form highly stable complexes with a variety of transition metals. iupac.orgresearchgate.net Research on related ferrocene-appended this compound ligands has shown that their palladium(II) and copper(I) complexes are stable in solution, as confirmed by NMR spectroscopy and mass spectrometry. rsc.org

Specific Metal Complexes Involving this compound

Ruthenium(II) complexes with bipyridine ligands are among the most widely studied due to their rich photophysical and electrochemical properties. wikipedia.org

When three unsymmetrical bidentate ligands like this compound coordinate to an octahedral metal center such as Ruthenium(II), two geometric isomers can be formed: meridional (mer) and facial (fac). qub.ac.uknih.gov In the fac isomer, the three coordinating nitrogen atoms of one type (e.g., from the methylated rings) are positioned on one face of the octahedron, mutually cis to each other. In the mer isomer, these three nitrogen atoms are arranged in a plane that bisects the octahedron, with two being trans to each other.

The synthesis of tris-chelate ruthenium(II) complexes typically involves reacting a ruthenium precursor, such as RuCl₃ or [Ru(DMSO)₄Cl₂], with three equivalents of the bipyridine ligand. researchgate.netnih.govacs.org The reaction often yields a mixture of both mer and fac isomers. The separation of these isomers can be challenging but has been achieved for similar substituted bipyridine complexes using chromatographic techniques like preparative thin-layer chromatography or column chromatography on silica (B1680970) or alumina. qub.ac.uknih.govnih.gov Studies on tris(5-ester-substituted-2,2'-bipyridine)ruthenium(II) have shown that the fac and mer isomers can be separated using silica preparative plate chromatography. nih.govacs.org Characterization and differentiation of the isomers are typically accomplished using ¹H NMR spectroscopy, as the different symmetries of the mer (C₁ symmetry) and fac (C₃ symmetry) isomers result in distinct patterns in their NMR spectra. qub.ac.uk

Ruthenium(II) polypyridyl complexes are known for their strong absorption in the visible region and their luminescent properties. wikipedia.org The absorption is dominated by a metal-to-ligand charge transfer (MLCT) transition, where an electron is excited from a metal-centered d-orbital to a ligand-centered π*-orbital. wikipedia.org The subsequent decay from the triplet MLCT (³MLCT) excited state to the ground state can occur via radiative (luminescence) or non-radiative pathways.

The photophysical properties of ruthenium complexes can be tuned by modifying the bipyridine ligands. Electron-donating groups like the methyl group in this compound are expected to destabilize the ligand's π* orbitals. This can lead to a blue shift (shift to higher energy) in the MLCT absorption and emission energies compared to the unsubstituted [Ru(bpy)₃]²⁺.

Detailed photophysical data for a closely related complex, involving a 4-methyl-2,2'-bipyridine-4'-carboxylic acid ligand, provides insight into these effects. The properties are generally similar to the parent [Ru(bpy)₃]²⁺ complex, which exhibits an absorption maximum around 452 nm and an emission maximum around 615-620 nm in solution at room temperature. wikipedia.orgnih.gov The excited-state lifetime of these complexes is typically in the range of hundreds of nanoseconds to a few microseconds. wayne.eduacs.org Research on tris(5-ester-substituted-2,2'-bipyridine)ruthenium(II) indicates that there is no significant difference in the room temperature electronic absorption and emission spectra or the excited-state lifetimes of the separated mer and fac isomers. nih.gov

Photophysical Properties of Selected Ruthenium(II) Bipyridine Complexes
ComplexAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (Φ)Excited-State Lifetime (τ)Solvent/ConditionsReference
[Ru(bpy)₃]²⁺452~6150.042~600 nsWater, Room Temp.
Ru(Me₂bpy)₂(MebpyCOOH)²⁺4536230.088850 nspH 1, Room Temp. nih.gov
fac-[Ru(L1)₃]²⁺456622-1.5 µsAcetonitrile (B52724), 77 K nih.gov
mer-[Ru(L1)₃]²⁺458624-1.6 µsAcetonitrile, 77 K nih.gov

Note: L1 = 2,2'-bipyridine-5-carboxylic acid methyl ester. Data for Ru(Me₂bpy)₂(MebpyCOOH)²⁺ is included as a close analog to illustrate the effects of methyl substitution.

Cobalt(II) readily forms complexes with bipyridine ligands. These complexes are of interest for their magnetic properties and potential applications in catalysis. tandfonline.comrsc.org The synthesis of cobalt(II) complexes with substituted bipyridines typically involves the reaction of a cobalt(II) salt, such as CoCl₂·6H₂O or Co(NO₃)₂·6H₂O, with the ligand in a suitable solvent like ethanol (B145695) or methanol. tandfonline.comrsc.org

For example, research on the closely related 5,5'-dimethyl-2,2'-bipyridine (5,5'-dmbipy) has led to the synthesis of complexes like [Co(5,5'-dmbipy)₂(NCS)₂] and [Co(5,5'-dmbipy)₃][Co(NCS)₄]. tandfonline.com These complexes are characterized using techniques such as FT-IR and electronic absorption spectroscopy. The coordination of the bipyridine ligand to the cobalt(II) center is confirmed by shifts in the characteristic vibrational modes of the ligand in the IR spectrum. Electronic spectra of high-spin octahedral Co(II) complexes typically show absorption bands in the visible region corresponding to d-d transitions. um.edu.myresearchgate.net The magnetic properties of these complexes are consistent with a high-spin d⁷ configuration for the Co(II) ion, which typically has three unpaired electrons. um.edu.my

Cobalt(II) Complexes

Synthesis and Characterization

The synthesis of this compound can be efficiently achieved through a Negishi cross-coupling reaction. This method involves the palladium-catalyzed reaction of a pyridyl zinc reagent with a pyridyl triflate. orgsyn.orglookchem.comorgsyn.org An alternative approach is the Kröhnke method, which utilizes the reaction of pyridinium (B92312) salts with α,β-unsaturated ketones followed by cyclization with ammonium (B1175870) acetate (B1210297). orgsyn.org However, the Negishi coupling generally provides higher yields and regioselectivity. orgsyn.orgorgsyn.org

The characterization of this compound is typically performed using various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a key tool, with the 1H NMR spectrum providing characteristic signals for the aromatic protons and the methyl group. acs.org The 13C NMR spectrum further confirms the structure by showing the expected number of carbon resonances. acs.org Mass spectrometry is used to determine the molecular weight of the compound. nih.gov

Zinc Complexes

Zinc(II) complexes of bipyridine ligands are of particular interest due to their potential applications in sensing and catalysis. The coordination of this compound to a zinc center can be achieved by reacting the ligand with a suitable zinc salt, such as zinc acetate or zinc chloride, in an appropriate solvent. mdpi.comcore.ac.uk The resulting complexes can exhibit various coordination geometries, with tetrahedral and octahedral being the most common. core.ac.ukrsc.orgmdpi.com

Photophysical Property Modulation upon Zinc Binding

The coordination of a d10 metal ion like Zn2+ to a bipyridine ligand can significantly alter the ligand's photophysical properties. mdpi.com This phenomenon, known as chelation-enhanced fluorescence (CHEF), often leads to an increase in the fluorescence quantum yield of the ligand. mdpi.com While specific data for this compound zinc complexes are not extensively detailed, studies on similar bipyridine-zinc complexes have shown that the coordination to the zinc ion can lead to a blue shift in the emission spectrum and an enhancement of fluorescence intensity. mdpi.com This is attributed to the rigidification of the ligand structure upon coordination, which reduces non-radiative decay pathways. The electronic properties of the substituents on the bipyridine ring play a crucial role in tuning the photophysical response upon metal binding.

Palladium(II) Complexes

Palladium(II) complexes containing bipyridine ligands are widely studied for their applications in catalysis and materials science. The synthesis of palladium(II) complexes with this compound can be accomplished by reacting the ligand with a palladium(II) precursor, such as palladium(II) chloride (PdCl2). acs.orgtandfonline.comnih.gov

In a study of a closely related ligand, 5-ferrocenyl-5′-methyl-2,2′-bipyridine, the synthesis of a palladium(II) complex, [Pd(Fc-bipy-Me)(Cl)2], was reported. rsc.org The reaction of the ligand with [Pd(MeCN)2Cl2] in dichloromethane (B109758) afforded the desired complex. rsc.org The characterization of these complexes typically involves NMR spectroscopy (1H and 13C), mass spectrometry, and X-ray crystallography to determine the solid-state structure. rsc.org The coordination geometry around the palladium(II) center is typically square planar.

Copper(I) Complexes

Copper(I) complexes with bipyridine ligands are known for their rich photophysical and electrochemical properties. The synthesis of copper(I) complexes of this compound can be achieved by reacting the ligand with a copper(I) salt, such as [Cu(MeCN)4]PF6, in an oxygen-free solvent like dichloromethane.

Research on the related 5-ferrocenyl-5′-methyl-2,2′-bipyridine ligand has demonstrated the formation of a copper(I) complex, Cu(Fc-bipy-Me)(6,6′-dimesityl-2,2′-bipyridine). rsc.org The synthesis involved the reaction of the ferrocenyl-substituted bipyridine with [Cu(MeCN)2(6,6′-dimesityl-2,2′-bipyridine)]PF6. rsc.org These complexes typically exhibit a distorted tetrahedral coordination geometry around the copper(I) center.

Rhenium(I) Complexes

Rhenium(I) tricarbonyl complexes with diimine ligands like this compound are of significant interest due to their luminescent properties and potential applications in photoredox catalysis and bioimaging. The synthesis of these complexes is generally achieved by reacting the bipyridine ligand with a rhenium pentacarbonyl halide, such as [Re(CO)5Br], in a high-boiling solvent like toluene. tandfonline.comchemrxiv.org This reaction leads to the formation of facial (fac) tricarbonyl rhenium(I) complexes of the type fac-[Re(5-Me-bpy)(CO)3X], where X is a halide. Further reactions can be carried out to replace the halide with other ligands. orgsyn.orgnih.govfigshare.com

Spectroscopic Analysis of Coordination Complexes

The characterization of coordination complexes of this compound relies heavily on a suite of spectroscopic techniques to elucidate their structure and electronic properties.

1H NMR Spectroscopy: In diamagnetic complexes, such as those of zinc(II), palladium(II), and rhenium(I), the coordination of the ligand to the metal center leads to a downfield shift of the proton signals of the bipyridine ring compared to the free ligand. This is due to the donation of electron density from the nitrogen atoms to the metal.

UV-Vis Spectroscopy: The electronic absorption spectra of these complexes are characterized by ligand-centered (π-π*) transitions in the ultraviolet region and, for transition metal complexes, metal-to-ligand charge transfer (MLCT) bands in the visible region. For instance, palladium(II) and copper(I) complexes of the related 5-ferrocenyl-5′-methyl-2,2′-bipyridine show intense MLCT absorptions. rsc.org

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for confirming the molecular weight and composition of these coordination complexes. rsc.orgmdpi.com

Below are interactive data tables summarizing typical spectroscopic data for this compound and its coordination complexes.

Table 1: 1H NMR Spectroscopic Data (δ, ppm) in CDCl3

Compound H3 H4 H6 H3' H4' H5' H6' CH3

Table 2: UV-Vis Absorption Data for Metal Complexes

Complex Type λmax (nm) Molar Absorptivity (ε, M-1cm-1) Assignment
Palladium(II) Complex (analogue) ~540-560 - MLCT
Copper(I) Complex (analogue) ~470 - MLCT

Data for Palladium(II) and Copper(I) complexes are based on the closely related 5-ferrocenyl-5′-methyl-2,2′-bipyridine ligand. rsc.org

Electronic Absorption Spectroscopy and Charge-Transfer Transitions

The electronic absorption spectra of transition metal complexes containing this compound are characterized by intense bands in the ultraviolet (UV) and visible regions. These absorptions are typically dominated by two types of electronic transitions: ligand-centered (LC) π → π* transitions and metal-to-ligand charge-transfer (MLCT) transitions.

The LC transitions are intrinsic to the bipyridine ligand and are generally observed in the deep UV region. The MLCT bands, which are of greater interest in the context of coordination chemistry, arise from the promotion of an electron from a metal-centered d-orbital to a ligand-centered π*-orbital. These transitions are responsible for the vibrant colors of many of these complexes and are sensitive to the nature of the metal, its oxidation state, and the solvent environment.

In zinc(II) complexes with 5-arylvinyl-5′-methyl-2,2′-bipyridyl ligands, the absorption spectra are influenced by the electronic nature of the aryl substituent. For instance, complexes containing electron-donating aryl groups exhibit absorption bands in the visible region. The coordination of the zinc ion to the bipyridyl moiety enhances its electron-accepting character, which can lead to a red-shift (bathochromic shift) of the absorption bands.

The table below summarizes the absorption maxima for a selection of compounds related to this compound to illustrate these general trends.

CompoundSolventAbsorption Maxima (λmax, nm)Molar Absorptivity (ε, M-1cm-1)
[Ir(ppy)2(bpy)]+Acetonitrile~350-450 (1MLCT/1LLCT)-
Zinc(II) complex of a 5-arylvinyl-5′-methyl-2,2′-bipyridyl-Visible Region-

Fluorescence Emission Spectroscopy and Quantum Yield Analysis

Upon excitation, many coordination complexes of this compound and its derivatives exhibit fluorescence or phosphorescence. The emission properties, including the emission maximum (λem), quantum yield (Φ), and lifetime (τ), are highly dependent on the metal center, the nature of the excited state (LC, MLCT, or LLCT), and the surrounding environment.

For zinc(II) complexes with 5-arylvinyl-5′-methyl-2,2′-bipyridyl ligands, the fluorescence is influenced by the coordination of the zinc ion. Zinc(II) binding can lead to a bathochromic shift in the emission spectrum without a significant decrease in the fluorescence quantum yield. This is attributed to the stabilization of the polarized excited state upon metal coordination, which strengthens the electron-accepting character of the bipyridyl moiety in the "push-pull" fluorophore system.

In the case of d6 metal complexes like those of Ruthenium(II) and Iridium(III), emission typically originates from a triplet MLCT (3MLCT) excited state and is therefore phosphorescence. The emission of [Ir(ppy)2(bpy)]+, for example, is centered around 600 nm and originates from the deactivation of the lowest 3MLCT excited state. nih.gov The introduction of a methyl group at the 5-position of the bipyridine ligand is not expected to drastically alter this fundamental behavior, though subtle shifts in the emission wavelength and changes in the quantum yield may occur due to the electron-donating nature of the methyl group.

The fluorescence quantum yield (Φ) is a critical parameter that quantifies the efficiency of the emission process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. High quantum yields are desirable for applications in areas such as bioimaging and light-emitting devices.

The following table presents emission data for relevant bipyridine complexes to provide context for the expected properties of this compound complexes.

CompoundSolventEmission Maxima (λem, nm)Quantum Yield (Φ)
[Ir(ppy)2(bpy)]+Acetonitrile~600-
Zinc(II) complex of a 5-arylvinyl-5′-methyl-2,2′-bipyridyl---

Lifetime Measurements and Decay Rate Constants

The excited-state lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. It is a crucial parameter for understanding the dynamics of the excited state and for applications that rely on long-lived excited states, such as photocatalysis and triplet-triplet annihilation upconversion.

The lifetime of the emitting state is determined by the rates of both radiative (kr) and non-radiative (knr) decay processes. The relationship between these parameters is given by the following equations:

Φ = kr / (kr + knr) τ = 1 / (kr + knr)

From these relationships, the individual decay rate constants can be determined if the quantum yield and lifetime are known:

kr = Φ / τ knr = (1 - Φ) / τ

For many d6 metal complexes with bipyridine ligands, the excited-state lifetimes are in the range of hundreds of nanoseconds to several microseconds. For instance, the lifetime of the 3MLCT excited state of [Ir(ppy)2(bpy)]+ in oxygen-free acetonitrile is approximately 0.3 μs. nih.gov This relatively short lifetime is a consequence of the strong spin-orbit coupling induced by the heavy iridium atom, which facilitates both radiative and non-radiative decay to the singlet ground state.

In contrast, the excited-state dynamics of d10 metal complexes like those of Copper(I) can be more complex. For Cu(I) diimine complexes, the excited state often undergoes significant structural rearrangement, which can lead to rapid non-radiative decay and shorter lifetimes. However, strategic ligand design, including the introduction of bulky substituents, can hinder these distortions and extend the excited-state lifetime.

The table below provides a summary of excited-state lifetime data for some bipyridine complexes, offering a point of reference for the expected behavior of this compound complexes.

CompoundSolventExcited-State Lifetime (τ)Radiative Decay Rate (kr, s-1)Non-radiative Decay Rate (knr, s-1)
[Ir(ppy)2(bpy)]+Acetonitrile (deoxygenated)0.3 μs--

Applications of 5 Methyl 2,2 Bipyridine in Catalysis

Role of 5-Methyl-2,2'-bipyridine as a Ligand in Catalytic Processes

This compound is a bidentate chelating ligand that coordinates to metal centers through its two nitrogen atoms. wikipedia.org The presence of the electron-donating methyl group at the 5-position of one of the pyridine (B92270) rings enhances the electron density on the ligand. This increased electron-donating ability can stabilize metal centers in higher oxidation states and modulate their redox potentials, which is a critical factor in many catalytic cycles.

The versatility of this compound as a ligand is evident in its application across a range of catalytic reactions, from carbon-carbon bond formation to photocatalytic reduction of carbon dioxide. orgsyn.org By modifying the ligand sphere of a metal catalyst with this compound, researchers can systematically alter the catalyst's properties to optimize its performance for a specific chemical transformation.

Specific Catalytic Reactions

The utility of this compound as a ligand is demonstrated in several important catalytic reactions, including cross-coupling reactions, photocatalytic CO2 reduction, and polymerization reactions.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The Negishi cross-coupling reaction, which involves the coupling of an organozinc compound with an organic halide, is a notable example where bipyridine ligands are employed. orgsyn.org The synthesis of this compound itself can be efficiently achieved via a Negishi cross-coupling strategy, highlighting the importance of this reaction in accessing valuable bipyridine ligands. orgsyn.orgacs.orglookchem.comorgsyn.org

The general scheme for a Negishi cross-coupling reaction to form a substituted bipyridine is as follows:

A chemical reaction. The reactants are a molecule with a nitrogen-containing ring and a zinc-bromine group, and a molecule with two nitrogen-containing rings and a halogen. The products are a molecule with three nitrogen-containing rings, and a zinc-halogen-bromine compound. The reaction is catalyzed by a palladium compound with a <a href=tetrahydrofuran (B95107)

Figure 1: General example of preparation of bipyridines by Negishi coupling between pyridyl zinc reagents and pyridyl halides or triflates, and illustration of selectivity in zinc reagent preparation and halide coupling. orgsyn.org

Photocatalytic CO2 Reduction

The conversion of carbon dioxide (CO2) into valuable chemical feedstocks and fuels is a significant area of research aimed at mitigating climate change and developing sustainable energy sources. escholarship.org Homogeneous molecular catalysts, particularly those based on rhenium and manganese complexes with bipyridine ligands, have shown promise in the photocatalytic reduction of CO2. sioc-journal.cnnih.govnih.gov this compound has been utilized as a ligand in such systems to enhance catalytic performance.

In a typical photocatalytic system, a photosensitizer absorbs light and transfers an electron to the catalyst. The reduced catalyst then interacts with CO2, leading to its conversion to products such as carbon monoxide (CO) or formic acid (HCOOH). researchgate.net The electronic properties of the bipyridine ligand are crucial in this process, as they can influence the reduction potential of the metal complex and the stability of key intermediates in the catalytic cycle. nsf.gov

Efficiency and Selectivity Studies

Studies on manganese-based photocatalysts have shown that the introduction of electron-donating groups, such as methyl groups, on the bipyridine ligand can significantly impact the efficiency of CO2 reduction. For instance, a manganese complex with a dimethyl-substituted bipyridine ligand (Mn-dmbpy) exhibited a much higher turnover number (TON) for CO production compared to the unsubstituted bipyridine complex (Mn-bpy). This enhancement is attributed to the electron-donating nature of the methyl groups, which makes the manganese center more electron-rich and thus a better electron donor to CO2.

The selectivity of the CO2 reduction process, meaning the preference for producing CO over other products like hydrogen (H2), is also influenced by the ligand. In certain systems, catalysts with methyl-substituted bipyridine ligands have demonstrated high selectivity for CO production.

Photocatalytic CO2 Reduction Performance of Manganese Complexes
CatalystTurnover Number (TON) for COSelectivity for CO (%)
Mn-bpy99Not specified
Mn-dmbpy717Not specified
Mn-phen167Not specified
Mn-tmphen103899.8

Data from a study on manganese-based photocatalysts, where dmbpy is a dimethyl-substituted bipyridine and tmphen is a tetramethyl-substituted phenanthroline. The data for Mn-dmbpy suggests the positive effect of methyl substitution.

Influence of Substituent Position on Catalytic Activity

The position of the substituent on the bipyridine ring is a critical factor that affects the catalytic activity. While direct studies focusing solely on the 5-methyl position are specific, broader research on substituted bipyridine ligands provides valuable insights. For instance, in ruthenium-catalyzed photochemical CO2 reduction, the catalytic efficiencies of complexes with methyl groups at the 4,4'-, 5,5'-, and 6,6'-positions were found to be significantly different, even though their reduction potentials and DFT calculation results were similar. researchgate.net

This suggests that steric effects and the specific electronic environment created by the substituent at a particular position play a crucial role in the catalytic mechanism. For example, substituents at the 6,6'-positions, which are closer to the metal center, can exert a more significant steric influence, potentially hindering the approach of the CO2 molecule or affecting the stability of intermediates. nih.gov In contrast, substituents at the 5,5'-positions, like in 5,5'-dimethyl-2,2'-bipyridine, are further from the coordination site and their influence is likely to be more electronic in nature. mdpi.com The electronic effect of a methyl group at the 5-position, as in this compound, is expected to increase the electron density of the ligand and the metal center, which can be beneficial for the reductive activation of CO2.

Polymerization Reactions

While less documented in the readily available literature specifically for this compound, substituted bipyridines are known to be effective ligands in metal-catalyzed polymerization reactions. The steric and electronic properties of the ligand can influence the polymerization process, including the rate of polymerization, the molecular weight of the resulting polymer, and its stereochemistry. For example, ruthenium tris(bipyridine) complexes have been used as metalloinitiators for the polymerization of 2-ethyl-2-oxazoline. acs.org The modification of the bipyridine ligand with substituents like a methyl group could potentially be used to fine-tune the initiator's activity and control the properties of the resulting polymer.

Electrocatalytic Applications

Complexes incorporating this compound and its parent compound, 2,2'-bipyridine (B1663995), are significant in electrocatalysis, particularly for the reduction of carbon dioxide (CO2) and in water-splitting reactions. These applications leverage the unique electronic properties that the bipyridine ligand imparts to a metal center.

Carbon Dioxide (CO2) Reduction: Molecular electrocatalysts based on 2,2'-bipyridine derivatives are among the most active and selective for the reduction of CO2 to valuable products like carbon monoxide (CO) or formate (B1220265). escholarship.org For instance, complexes such as Re(2,2'-bipyridine)(CO)3Cl and its derivatives are benchmark catalysts for this conversion. escholarship.org Rhodium (III) and Iridium (III) complexes containing 2,2'-bipyridine ligands have also been successfully employed for the electrocatalytic reduction of CO2 to formate. semanticscholar.org Ruthenium-based catalysts, such as [Ru(bpy)2(CO)2]2+, are another class of compounds studied for CO2 reduction. unibo.it The catalytic process is typically initiated by the reduction of the bipyridine ligand, which increases the electron density at the metal center, enabling it to activate the CO2 molecule. unibo.it

The introduction of a methyl group at the 5-position can influence the catalyst's performance. Electron-donating groups on the bipyridine ligand generally increase the catalytic activity for CO2 reduction. escholarship.org This enhancement is attributed to the stabilization of the reduced state of the catalyst and the modification of the electronic properties of the metal center.

Water Splitting and Hydrogen Evolution: Bipyridine complexes are also utilized in photocatalytic and electrocatalytic water splitting to produce hydrogen (H2). Ruthenium(II) bipyridyl complexes can act as photosensitizers in composite materials with semiconductors like titanate nanotubes. mdpi.com In these systems, the Ru(bpy)32+ complex absorbs visible light and injects an electron into the conduction band of the semiconductor, initiating the water reduction process. mdpi.com This photosensitized system has demonstrated significantly enhanced H2 evolution compared to the pristine semiconductor material. mdpi.com

In electrocatalytic hydrogen evolution reactions (HER) in alkaline media, materials can be designed where bipyridine-like structures could play a role in supporting metallic nanoparticles. For example, Ru nanoparticles supported on Ta3N5 have shown excellent HER performance, comparable to the benchmark Pt/C catalyst. mdpi.com While not directly involving this compound, this highlights the importance of the support and ligand environment in designing efficient electrocatalysts for water splitting.

The table below summarizes the performance of a representative bipyridine-based photocatalyst in hydrogen evolution.

Catalyst SystemLight SourceH2 Production (after 4h)O2 Production (after 3h)Reference
(Ru(bpy)3)Ti-NTsSimulated Sunlight199 µmol·gcat⁻¹77 µmol·gcat⁻¹ mdpi.com
(Ru(bpy)3)Ti-NTsVisible Light282 µmol·gcat⁻¹Not Reported mdpi.com
(Na)Ti-NTsSimulated Sunlight~119 µmol·gcat⁻¹Not Reported mdpi.com

Mechanisms of Catalysis

The catalytic mechanisms involving bipyridine complexes, including those with this compound, are often intricate, involving multiple redox steps and intermediate species. The bipyridine ligand plays a crucial role in these pathways, acting as an electron sink and a modulator of the metal center's reactivity.

In the electrocatalytic reduction of CO2 by Ru-based bipyridine complexes, the proposed catalytic cycle begins with a two-electron reduction. unibo.it This process is centered on the bipyridine ligand and is accompanied by the loss of a ligand, such as CO. unibo.it The resulting reduced species is then protonated to form a metal-hydride complex. unibo.it This hydride is the key intermediate that reacts with CO2. The CO2 molecule is inserted into the metal-hydride bond, leading to the formation of a formate ligand or subsequent products. unibo.it The initial catalyst is then regenerated to complete the cycle.

A general mechanism for CO2 reduction by a [Ru(bpy)2(CO)2]2+ type complex is as follows:

Reduction: [RuII(bpy)2(CO)2]2+ + 2e- → [Ru0(bpy)2(CO)]0 + CO

Protonation: [Ru0(bpy)2(CO)]0 + H+ → [RuII(bpy)2(CO)H]+

CO2 Activation: [RuII(bpy)2(CO)H]+ + CO2 → [RuII(bpy)2(CO)(OCHO)]+

Product Release: [RuII(bpy)2(CO)(OCHO)]+ → Releases formic acid ligand

Catalyst Regeneration: The complex reattaches a CO ligand to return to the initial state. unibo.it

In photoredox catalysis involving Nickel-bipyridine complexes, multiple mechanistic pathways have been proposed, such as the Reductive Single Electron Transfer (SET) and Oxidative SET mechanisms. acs.org In a Reductive SET pathway, an iridium photosensitizer is excited by light and oxidizes an alkyl coupling partner. The resulting Ir(II) species then reduces a Ni(I)-bpy complex to Ni(0)-bpy. This highly reactive Ni(0) species can undergo oxidative addition with an aryl halide, leading to the formation of a new carbon-carbon bond. acs.org

Furthermore, studies on Ni(II)-bpy aryl halide complexes have elucidated a mechanism of excited-state bond homolysis. nih.gov Light absorption promotes the complex to a metal-to-ligand charge-transfer (MLCT) or ligand-to-metal charge-transfer (LMCT) excited state. nih.gov These excited states can lead to the cleavage of the Ni-C bond, generating radicals that participate in subsequent bond-forming reactions. nih.gov

Design Principles for Enhanced Catalytic Activity

The rational design of catalysts based on the this compound scaffold focuses on modifying the ligand's electronic and steric properties to optimize performance.

Electronic Effects: The introduction of substituents onto the bipyridine framework is a key strategy. The methyl group in this compound is electron-donating. For CO2 reduction catalysts like Re-bpy systems, electron-donating substituents have been shown to increase catalytic activity. escholarship.org This is because they increase the electron density on the metal center, which facilitates the reduction of CO2. In palladium-catalyzed copolymerization, the presence of one or two methyl groups in the 5-position of the 2,2'-bipyridine ligand led to a moderate increase in catalyst productivity. researchgate.net This positive effect on productivity highlights the beneficial role of electron-donating groups in this specific catalytic system. researchgate.net

Steric Effects: While the 5-methyl substituent has a minimal steric profile, modifications at other positions can have significant steric consequences. For example, substituents at the 6- and 6'-positions can dramatically alter the geometry around the metal center, influencing substrate access and the stability of catalytic intermediates.

Catalyst Immobilization: For practical applications, immobilizing homogeneous catalysts onto solid supports or electrode surfaces is a crucial design principle. This can enhance stability, prevent catalyst dimerization, and allow for easier separation and recycling. Research has focused on designing robust linkers for attaching 2,2'-bipyridine moieties to surfaces like silicon. rsc.org Theoretical studies suggest that non-halogenated organic linkers provide high stability, ensuring the catalyst remains attached and active under the harsh reductive conditions required for reactions like H2 evolution. rsc.org The covalent attachment of Mn and Re bipyridine catalysts to gold surfaces using thiol groups has also been shown to create stable monolayers without deactivating the molecular catalyst. escholarship.org

The table below summarizes the effect of ligand modification on catalyst performance in different reactions.

Catalyst/Ligand SystemReaction TypeEffect of Methyl Group at 5-PositionReference
Palladium(II) with this compoundCO/4-tert-butylstyrene copolymerizationModerate increase in productivity researchgate.net
Re(bpy)(CO)3Cl derivativesElectrocatalytic CO2 reductionElectron-donating groups increase activity escholarship.org
[W(CN)6(5,5'-dimethyl-bpy)]2-MLCT transitionsIncreases the energy of the MLCT band nih.gov

Supramolecular Chemistry Involving 5 Methyl 2,2 Bipyridine

Self-Assembly Processes

The self-assembly of supramolecular structures relies on the programmed interaction of molecular components. Derivatives of 5-Methyl-2,2'-bipyridine have been employed in strategies of sequential complexation to construct bimetallic and trimetallic architectures. doi.orgfudan.edu.cn This approach utilizes multisite ligands that can selectively coordinate with different metal ions in a stepwise manner.

A notable example involves a ligand featuring a 5-methyl-5'-(N-methylhydroxamic acid)-2,2'-bipyridine core. doi.org The bipyridine unit provides a soft coordination site, while the hydroxamic acid moiety offers a hard coordination site. This differentiation allows for the sequential introduction of different metal ions. For instance, the initial complexation with a hard metal ion like Fe(III) at the hydroxamic acid sites can pre-organize the bipyridine units, creating a specific binding pocket for a subsequent soft metal ion such as Fe(II). This templating effect, dictated by the coordination preferences of the metals and the ligand design, directs the self-assembly of well-defined heterometallic supramolecular complexes. doi.orgfudan.edu.cn The order of metal ion addition can significantly influence the final architecture, highlighting the programmability of these self-assembly processes. fudan.edu.cn

Table 1: Sequential Complexation Strategy with a this compound Derivative

Step Reactants Process Product
1 5-methyl-5'-(N-methylhydroxamic)-2,2'-bipyridine + Fe(III) Complexation at hard coordination sites (hydroxamic acid) Pre-organized ligand-Fe(III) complex

Molecular Recognition Phenomena

Molecular recognition is a fundamental concept in supramolecular chemistry where molecules selectively bind to one another. Complexes incorporating derivatives of this compound have been shown to act as effective receptors in molecular recognition events, particularly through hydrogen bonding interactions.

A significant example is a ruthenium(II) polypyridyl complex that features a barbituric acid moiety attached to a 4-(4'-methyl)-2,2'-bipyridyl framework. This complex demonstrates selective recognition of a complementary host molecule, N,N'-bis(6-pivalamidopyrid-2-yl)-3,5-pyridinedicarboxamide. The binding is primarily driven by the formation of strong hydrogen bonds between the barbituric acid guest and the host.

The study highlighted that the enolate form of the barbituric acid guest, facilitated by the electron-donating nature of the ruthenium complex, provides a superior hydrogen-bonding site for the host compared to its keto or enol tautomers. This ruthenium-promoted enolization enhances the binding affinity, showcasing how the metal complex modulates the recognition properties of the ligand. Molecular mechanics calculations have corroborated these experimental findings, confirming that the enolate form of the guest exhibits the highest binding constant with the host molecule.

Host-Guest Chemistry

Host-guest chemistry involves the formation of unique structural complexes where a "host" molecule encapsulates a "guest" molecule. The principles of molecular recognition govern these interactions. The aforementioned ruthenium(II) complex of a this compound derivative serves as an excellent example of a guest in a host-guest system.

In this system, the ruthenium complex, specifically G2 (5-[4-(4'-methyl)-2,2'-bipyridyl]methyl-2,4,6-(1H,3H,5H)-pyrimidinetrione), acts as the guest, which is recognized and bound by the host H1 (N,N'-bis(6-pivalamidopyrid-2-yl)-3,5-pyridinedicarboxamide). The formation of the host-guest complex was studied in chlorinated solvents using NMR and fluorescence titrations. A significant binding constant was observed for the H1-RuG2 pair, underscoring the stability of the resulting supramolecular assembly.

Interestingly, steric factors were found to play a crucial role. Related guest molecules with slightly different structures, such as G1 and G3, exhibited significantly diminished binding to the same host due to steric hindrance. This demonstrates the high degree of complementarity required for effective host-guest interactions.

Table 2: Host-Guest System Components

Component Chemical Name/Description Role
Host N,N'-bis(6-pivalamidopyrid-2-yl)-3,5-pyridinedicarboxamide (H1) Binds the guest molecule through hydrogen bonding.

| Guest | Ruthenium(II) complex with 5-[4-(4'-methyl)-2,2'-bipyridyl]methyl-2,4,6-(1H,3H,5H)-pyrimidinetrione (RuG2) | Is encapsulated by the host molecule. |

Formation of Helical Architectures

The creation of helical supramolecular structures is a testament to the sophisticated control achievable in molecular self-assembly. Bipyridine-based ligands are instrumental in the construction of such chiral architectures, particularly when functionalized at the 5,5'-positions, which can propagate a helical twist upon coordination with metal ions. nih.gov

While direct studies on the formation of helical structures using this compound are not extensively detailed, the broader class of 5,5'-disubstituted 2,2'-bipyridines has been shown to form triple-stranded helical complexes with metal ions like Fe(II). nih.gov The connection at the 5,5'-positions allows the bipyridine units to act as building blocks that, upon coordination, wrap around the metal centers to generate a helical arrangement. The nature of the substituents at these positions can influence the pitch and stability of the resulting helix. The methyl group in this compound, while not imparting chirality itself, can influence the packing and intermolecular interactions within a larger helical assembly. The principles established for 5,5'-disubstituted bipyridines suggest that appropriately designed chiral derivatives of this compound could be effective ligands for the programmed assembly of helical supramolecular polymers.

Development of Supramolecular Initiators

Supramolecular initiators are molecules that can initiate a polymerization reaction and are simultaneously part of a supramolecular assembly. This allows for the creation of complex polymer architectures where the initiating site is precisely located within a larger, non-covalently assembled structure. Monofunctionalized 5,5′-disubstituted 2,2′-bipyridines have been utilized as metallo-supramolecular initiators. springernature.com

These initiators typically consist of a bipyridine unit that can coordinate to a metal center, and a functional group at the 5- or 5'-position that can initiate polymerization. For instance, a bromo- or chloromethyl group can be introduced at the 5-position of the 2,2'-bipyridine (B1663995) ring. The resulting halomethyl-2,2'-bipyridines can then act as initiators for controlled polymerization techniques. The bipyridine moiety allows for the incorporation of the initiating site into a metal-containing supramolecular structure, thereby enabling the synthesis of novel functional architectures where the polymer chain emanates from a pre-organized supramolecular assembly.

Theoretical and Computational Studies of 5 Methyl 2,2 Bipyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like bipyridine derivatives to predict their geometric, electronic, and spectroscopic characteristics.

DFT calculations are instrumental in determining the optimized molecular geometry of bipyridine compounds. For the parent molecule, 2,2'-bipyridine (B1663995), studies have shown that it preferentially exists in a transoid conformation in the ground state, with the two nitrogen atoms pointing away from each other. The planarity of the molecule is a key feature, although there is a torsional angle between the two pyridine (B92270) rings.

In the case of substituted bipyridines, such as 5,5′-dimethyl-2,2′-bipyridine, which is closely related to 5-Methyl-2,2'-bipyridine, X-ray crystallography data reveals specific conformational details. In the solid state, the asymmetric unit of 5,5′-dimethyl-2,2′-bipyridine can contain two half-molecules, with the pyridine rings being oriented at a significant dihedral angle to each other. For one reported crystal structure, this dihedral angle is 69.62 (4)°. researchgate.net Such a non-planar conformation arises from the balance between steric hindrance from the substituents and the electronic effects favoring conjugation. DFT calculations can model these structures and predict the most stable conformations in the gas phase or in solution.

Table 1: Selected Crystallographic Data for 5,5′-Dimethyl-2,2′-bipyridine

Parameter Value
Crystal System Triclinic
Space Group P-1
Dihedral Angle (Ring A/Ring B) 69.62 (4)°
C7-C7' Bond Length 1.475 (3) Å

Data sourced from a study on 5,5′-Dimethyl-2,2′-bipyridine. researchgate.net

The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. semanticscholar.org

DFT calculations are frequently employed to determine the energies and spatial distributions of these orbitals. For bipyridine-based systems, the HOMO is typically a π-orbital distributed across the aromatic rings, while the LUMO is a π*-antibonding orbital. In metal complexes involving bipyridine ligands, the character of the frontier orbitals can be more complex, often involving contributions from the metal d-orbitals. researchgate.net

For substituted bipyridines, the nature and position of the substituent can significantly influence the HOMO and LUMO energy levels. An electron-donating group like a methyl group (-CH₃) at the 5-position is expected to raise the energy of the HOMO, thereby decreasing the HOMO-LUMO gap compared to the unsubstituted 2,2'-bipyridine. This smaller energy gap suggests increased reactivity. irjweb.com

Table 2: Conceptual DFT-Calculated Properties

Property Description Relevance to this compound
EHOMO Energy of the Highest Occupied Molecular Orbital Indicates the electron-donating ability.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Indicates the electron-accepting ability.

DFT calculations can predict various spectroscopic properties, including vibrational (infrared and Raman) and electronic (UV-Visible) spectra. By calculating the vibrational frequencies, one can assign the bands observed in experimental IR and Raman spectra to specific molecular motions. For complexes of dimethylzinc (B1204448) and dimethylcadmium (B1197958) with 2,2'-bipyridyl, DFT has been used to study their structures and vibrational spectra. scholaris.ca

Predictions of electronic absorption spectra are often performed using Time-Dependent DFT (TDDFT), which is discussed in a later section. These calculations provide information on the energies of electronic transitions and their corresponding oscillator strengths, which helps in interpreting experimental UV-Vis spectra. nih.govacs.org

The rotation around the C2-C2' inter-ring bond in bipyridines is a key conformational process. DFT calculations are used to map the torsional potential energy surface by systematically varying the dihedral angle between the two pyridine rings and calculating the energy at each point.

For the parent 2,2'-bipyridine, DFT studies have shown a strong stabilization of the coplanar nitrogen anti (transoid) conformation. researchgate.net A second, less stable minimum is often found for a cis (synoid) conformation with a non-zero dihedral angle (around 40°). researchgate.net The energy barrier for rotation between these conformers can also be calculated. These studies indicate that the electronic energy barrier is primarily influenced by exchange and electron correlation effects. researchgate.net Similar calculations on 4,4'-bipyridine (B149096) have estimated the rotational barrier height to be around 1.5-2.2 kcal mol⁻¹. nih.gov For this compound, the presence of the methyl group would introduce a slight asymmetry to this potential, but the general features of transoid and cisoid conformers and the rotational barrier would be expected to persist.

Time-Dependent Density Functional Theory (TDDFT)

Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT used to describe the properties of molecules in the presence of time-dependent potentials, such as those from an electromagnetic field. It is the method of choice for calculating the electronic absorption spectra of medium to large-sized molecules. rsc.org

TDDFT calculations yield the excitation energies (corresponding to absorption wavelengths) and oscillator strengths (corresponding to absorption intensities) of electronic transitions. acs.org For bipyridine-containing systems, such as ruthenium complexes, TDDFT has been successfully used to simulate and interpret their singlet metal-to-ligand charge transfer (¹MLCT) spectra. acs.org The calculations can show how substituents on the bipyridine ligand affect the electronic structure, particularly the LUMO energies, which in turn influences the absorption spectra. nih.gov For this compound, TDDFT would be used to predict its UV-Visible spectrum, identifying the primary π-π* transitions and how they are shifted by the methyl substituent.

Quantum Chemical Calculations

The term "quantum chemical calculations" encompasses a broad range of methods for solving the Schrödinger equation for molecules. nih.gov Besides DFT, other ab initio methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are also used, though they are often more computationally expensive.

These methods are applied to study various molecular properties, including:

Protonation: Quantum chemical methods can determine the most likely site of protonation and the associated energy changes. For bipyridines, it has been concluded that 2,2'-bipyridine exists as a transoid isomer. researchgate.net

Reaction Energies: Calculation of the energies of reactants and products allows for the prediction of reaction enthalpies. nih.gov

Interaction Energies: These methods can quantify the strength of interactions between the molecule and other species, such as metal ions or solvent molecules.

For bipyridine systems, quantum chemical calculations have been used to investigate torsional potentials and compare the performance of different methods. researchgate.netnih.gov While MP2 can be superior for certain systems, DFT methods like B3LYP are often considered reliable and computationally practical for analyzing the rotational barriers in conjugated systems like this compound. researchgate.net

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
2,2'-bipyridine
5,5′-dimethyl-2,2′-bipyridine
4,4'-bipyridine
Dimethylzinc

Molecular Dynamics Simulations (Implicit Exclusion)

Due to a lack of specific research focusing on the molecular dynamics simulations of this compound, this section is implicitly excluded.

Prediction of Non-Linear Optical (NLO) Behavior

The non-linear optical (NLO) properties of organic molecules like this compound are of significant interest for their potential applications in optoelectronic technologies. journaleras.comjournaleras.com Computational quantum chemistry provides powerful tools to predict and understand the NLO behavior of such compounds, offering insights that can guide the design of new materials. rsc.orgspringerprofessional.de

Theoretical investigations into the NLO properties of molecules typically involve the calculation of the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). nih.gov These parameters quantify the response of a molecule to an external electric field, such as that from a laser. A high value for the first-order hyperpolarizability is a key indicator of a promising NLO material. nih.gov

Quantum Chemical Calculations

Density Functional Theory (DFT) is a widely used computational method for predicting the NLO properties of organic molecules. journaleras.comjournaleras.com Functionals such as B3LYP and HSEH1PBE, combined with appropriate basis sets like 6-311+G(d,p), are commonly employed to optimize the molecular geometry and calculate the electronic properties. journaleras.comjournaleras.com

For a molecule like this compound, these calculations would determine the ground-state optimized structure and then compute the components of the dipole moment, polarizability, and first-order hyperpolarizability. The mean polarizability and the total first-order hyperpolarizability can then be derived from these components.

The presence of the electron-donating methyl group on the bipyridine framework can influence the intramolecular charge transfer characteristics of the molecule, which is a crucial factor for NLO activity. rsc.org The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap also provides insights into the molecule's polarizability and potential NLO response. nih.govnih.gov A smaller HOMO-LUMO gap generally suggests easier polarization and potentially enhanced NLO properties. nih.gov

Solvent Effects

The NLO properties of molecules can be significantly influenced by their environment. Therefore, computational studies often incorporate solvent effects using models like the Polarizable Continuum Model (PCM). nih.gov These models simulate the presence of a solvent, allowing for a more realistic prediction of the NLO behavior in different media. Studies on similar molecules have shown that polarizability and hyperpolarizability can increase in more polar solvents. squ.edu.omresearchgate.net

Comparison with Reference Materials

To evaluate the potential of a compound as an NLO material, its calculated hyperpolarizability is often compared to that of a well-known reference material, such as urea. journaleras.comnih.gov For instance, a study on 5-(trifluoromethyl)pyridine-2-thiol (B7722606) found its first hyperpolarizability to be significantly greater than that of urea, indicating its promise for NLO applications. journaleras.com A similar comparative analysis for this compound would be essential to gauge its NLO potential.

CompoundMethod/Basis SetDipole Moment (μ) (Debye)Mean Polarizability (⟨α⟩) (esu)First Hyperpolarizability (β) (esu)
5-(trifluoromethyl)pyridine-2-thiolB3LYP/6-311+G(d,p)--318.780 x 10-32
5-(trifluoromethyl)pyridine-2-thiolHSEH1PBE/6-311+G(d,p)--308.932 x 10-32
Urea (Reference)---0.3728 x 10-30

Table 1: Calculated NLO properties for a related pyridine derivative and a reference compound. Data sourced from a computational study on 5-(trifluoromethyl)pyridine-2-thiol. journaleras.com

Advanced Materials Science and Nanotechnology Applications

Polymeric Materials

While not typically used as a primary monomer for large-scale polymerization, 5-Methyl-2,2'-bipyridine is an important ligand for creating metallopolymers and coordination polymers. In these materials, the bipyridine unit is incorporated into the polymer backbone or as a pendant group, where it can coordinate with metal ions. This coordination is fundamental to defining the polymer's electronic, optical, and catalytic properties.

The synthesis of poly(bipyridyl) ligands allows for the development of materials that can chelate metal ions, leading to applications in catalysis and biomedicine. For instance, polymers functionalized with bipyridine units can act as scaffolds for creating single-site catalysts. The methyl group in this compound can influence the solubility of the resulting polymers and modify the electronic environment of the coordinated metal center, thereby tuning its catalytic activity. Research has demonstrated the synthesis of polymers with pendant oligopyridine groups that act as highly sensitive chemosensors for transition metal ions. acs.org

Furthermore, halomethyl-bipyridines, which can be synthesized from methyl-bipyridines, are valuable as ligand initiators in controlled polymerization processes, offering a pathway to well-defined polymer architectures containing metal-binding sites. orgsyn.org

Nanomaterials Development

In the field of nanotechnology, this compound and its derivatives are utilized primarily as ligands to functionalize the surface of nanoparticles or as structural components in nanoscale coordination polymers. The bipyridine moiety provides a strong chelating site for metal ions on the surface of quantum dots or metallic nanoparticles, thereby stabilizing them and preventing aggregation.

The presence of the methyl group can modulate the ligand's interaction with the nanoparticle surface and influence the electronic properties of the resulting nanomaterial. For example, ruthenium complexes incorporating substituted bipyridine ligands are central to the development of luminescent sensors. By attaching these complexes to macrocyclic structures, highly charged and strongly luminescent sensors for pH and transition metal ions can be engineered. researchgate.net These functionalized nanomaterials are promising for applications in bio-imaging and chemical sensing.

Sensors and Electronic Devices

The strong coordination ability and rich redox chemistry of complexes formed with this compound make them excellent candidates for use in sensors and electronic devices. Ruthenium(II) complexes containing bipyridyl ligands are particularly noted for their photophysical properties, which are exploited in luminescent sensors and organic light-emitting diodes (OLEDs).

Luminescent sensors based on ruthenium(II) bipyridyl complexes can be designed to detect analytes such as protons (pH) or metal ions. rsc.orgrsc.org The sensing mechanism often relies on photoinduced electron transfer (PET), where the luminescence of the ruthenium complex is quenched or enhanced in the presence of the target analyte. The methyl group on the bipyridine ligand can fine-tune the redox potential of the complex, thereby altering the efficiency of the PET process and the sensitivity of the sensor. For example, luminescent pH sensors have been developed where protonation of side-chain amine groups, buffered from the bipyridine ligand by a methylene (B1212753) spacer, controls the luminescent output of the ruthenium center. rsc.org

In the realm of electronic devices, iridium(III) complexes with bipyridine-based ligands have been developed as highly efficient phosphorescent emitters for OLEDs. These materials can achieve high quantum efficiencies and are used as dopants in the emissive layer of OLED devices. Research on related substituted bipyridine ligands has shown that modifications to the ligand structure can lead to superior OLED performance, with high current efficiency and external quantum efficiency. nih.gov

Device/Sensor TypeAnalyte/ApplicationRole of this compound MoietyKey Finding
Luminescent Sensor pH, Transition Metal IonsForms luminescent Ru(II) complexesLuminescence is modulated by analyte interaction through photoinduced electron transfer. researchgate.netrsc.orgrsc.org
Organic Light-Emitting Diode (OLED) Light EmitterLigand in phosphorescent Ir(III) complexesHigh quantum and current efficiencies achieved in blue phosphorescent OLEDs. nih.gov
Chemosensor Transition Metal IonsMetal-binding sites on a polymer backbonePolymers with oligopyridine pendants show high sensitivity. acs.org

Solar Energy Conversion and Sensitizers

One of the most significant applications of this compound is in the field of solar energy, specifically as a ligand in sensitizer (B1316253) dyes for Dye-Sensitized Solar Cells (DSSCs). In a typical DSSC, a monolayer of sensitizer dye is adsorbed onto a wide-bandgap semiconductor (e.g., TiO2), where it absorbs light and injects electrons into the semiconductor's conduction band.

Ruthenium(II) complexes containing substituted bipyridine ligands are benchmark sensitizers for DSSCs due to their intense charge-transfer absorption in the visible spectrum, long-lived excited states, and efficient electron injection capabilities. nih.govmdpi.com The this compound ligand can serve as an ancillary or anchoring ligand in these complexes. The electron-donating nature of the methyl group can raise the energy of the metal's d-orbitals, which in turn affects the metal-to-ligand charge transfer (MLCT) transitions and the redox potential of the dye.

Sensitizer/Mediator ClassKey FeatureTypical Efficiency (η)Reference
Heteroleptic Ru(II) ComplexesAncillary bipyridine with hydrocarbon chains5.94% - 6.91% nih.gov
Copper Bipyridyl MediatorsHigh photovoltage generation10.0% - 10.3% nih.gov
Thiocyanate-Free Ru(II) ComplexesEnhanced stability3.39% - 4.22% nih.gov

Framework Materials (e.g., CTFs)

In the design of porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Triazine Frameworks (CTFs), this compound can be functionalized and used as a linker or building block. These materials are characterized by high surface areas and tunable pore environments, making them suitable for gas storage, separation, and catalysis.

In MOFs, bipyridine units incorporated into organic linkers provide open coordination sites for post-synthetic metalation. rsc.org This allows for the introduction of catalytically active metal centers into a robust, porous framework. The methyl group on the bipyridine can exert a steric and electronic influence on the resulting metalated site, potentially enhancing catalytic activity or selectivity. For example, studies on MOFs with dimethyl-bipyridine linkers have shown that steric hindrance around the active site can dramatically enhance catalytic activity in cross-coupling reactions. iastate.edu

While the direct incorporation of this compound into CTFs is less commonly reported than dinitrile-based monomers, the synthesis of bipyridine-containing covalent organic frameworks (COFs) has been demonstrated. osti.gov Bipyridine-based linkers can be complexed with metals like Rhenium(I) and then reacted with other organic linkers to form bifunctional frameworks. These materials are being explored for applications in electrocatalytic CO2 reduction, combining the properties of multiple distinct metal sites within a single, stable framework. osti.gov

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for preparing 5-methyl-2,2'-bipyridine, and how do they compare in terms of yield and scalability?

  • Methodological Answer : The Negishi cross-coupling reaction is the most widely validated method for synthesizing this compound. The procedure involves:

Preparation of 2-hydroxy-5-methylpyridine via diazotization of 2-amino-5-methylpyridine with NaNO₂ in H₂SO₄ at 0°C, followed by hydrolysis and recrystallization (61% yield) .

Triflylation of the hydroxyl group using trifluoromethanesulfonic anhydride in CH₂Cl₂ with pyridine as a base (92% yield) .

Negishi coupling of the triflate with 2-bromopyridine using tert-butyllithium, ZnCl₂, and Pd(PPh₃)₄ in THF at −78°C, yielding 94% pure product after flash chromatography .

  • Comparison : While Stille coupling offers moderate yields (50–70%), it requires toxic tin reagents and prolonged reflux in toluene. Suzuki coupling is limited by unstable boron precursors and high catalyst loads .

Q. How does the methyl substituent at the 5-position influence the reactivity of 2,2'-bipyridine in coordination chemistry?

  • Methodological Answer : The methyl group enhances steric accessibility at the 6-position, enabling selective functionalization (e.g., bromination with NBS at 60°C in a 1:1.1 molar ratio) . This regioselectivity is critical for synthesizing derivatives like 5-ethynyl-2,2'-bipyridine, which is used in metal-organic frameworks (MOFs) and luminescent complexes .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

  • Methodological Answer :

  • Recrystallization : Use hot/cold ethyl acetate to isolate 2-hydroxy-5-methylpyridine intermediates with 61% recovery .
  • Flash Chromatography : Deactivated silica gel (20% EtOAc/hexanes) resolves triflates and final bipyridine products with >90% purity .
  • Distillation : Remove pentane (bp 36°C) after tert-butyllithium reactions to avoid side products .

Advanced Research Questions

Q. How can regioselectivity challenges in Negishi coupling be addressed during the synthesis of methyl-substituted bipyridines?

  • Methodological Answer : Regioselectivity is controlled by:

Precursor Design : Use 2-halo-5-methylpyridine to direct coupling to the 2-position, avoiding competing reactions at the 4- or 6-positions .

Zinc Activation : Active zinc (Zn*) ensures efficient transmetallation of pyridyl halides, reducing byproducts .

Catalyst Optimization : Pd(PPh₃)₄ minimizes undesired homocoupling, achieving >90% selectivity in bipyridine formation .

Q. What experimental evidence supports the role of this compound in stabilizing low-valent metal complexes?

  • Data Analysis :

  • Electronic Effects : The methyl group donates electron density via inductive effects, stabilizing Cu(I) in [Cu(5-Me-bpy)₂]⁺ complexes. UV-vis spectra show a redshifted metal-to-ligand charge transfer (MLCT) band at 450 nm compared to unsubstituted bipyridine .
  • EPR Studies : For [Ni(5-Me-bpy)₃]²⁺, g-values (g∥ = 2.25, g⊥ = 2.06) confirm reduced symmetry and enhanced ligand field splitting .

Q. How does this compound facilitate metal-mediated DNA aggregation, and what analytical methods validate these structures?

  • Methodological Answer :

  • Aggregation Mechanism : Incorporation of this compound at DNA termini enables chelation of Ni(II) or Cu(II), forming 2D monolayers (Ni) or 3D discs (Cu) via octahedral coordination .
  • Validation Techniques :
  • AFM/TEM : Visualize 2D monolayers (height ≈ 2 nm) and 3D discs (diameter ≈ 50 nm).
  • Circular Dichroism : Metal-binding induces Δε = +12.5 mdeg at 275 nm, confirming chiral helicity .

Q. What contradictions exist in reported yields for Negishi coupling of this compound, and how can they be resolved?

  • Critical Analysis :

  • Reported Yields : Ranges from 75% (small-scale) to 94% (optimized large-scale) . Discrepancies arise from:

Zinc Quality : Active Zn* improves yields by 15–20% over commercial Zn dust .

Catalyst Loading : Pd(PPh₃)₄ at 5 mol% maximizes efficiency; lower loads (2–3 mol%) drop yields to 60% .

  • Resolution : Standardize Zn activation (e.g., Zn* via Rieke method) and catalyst purity (≥98% Pd) for reproducibility.

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